2-Chloro-3-hydroxypyridine
Overview
Description
2-Chloro-3-hydroxypyridine is a chemical compound that is part of the broader class of hydroxypyridines. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of a chlorine and hydroxyl group on the pyridine ring significantly alters its chemical and physical properties, as well as its reactivity, compared to the parent pyridine molecule.
Synthesis Analysis
The synthesis of derivatives of 2-chloro-3-hydroxypyridine can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-chloro-5-hydroxynicotinonitrile, a related compound, involves starting with 5-amino-2-chloro-3-methylpyridine and involves several conversion steps to obtain the desired metabolite10. Similarly, the synthesis of chiral 2,2'-bipyridine ligands from 2-chloroquinolines involves the formation of cis-dihydrodiol metabolites, which are then further modified to produce hydroxylated bipyridines .
Molecular Structure Analysis
The molecular structure of hydroxypyridine derivatives has been extensively studied using various analytical techniques. For example, the crystal structures of hydrogen-bonded compounds of chloranilic acid with 3-hydroxypyridine have been determined, showing that the molecules are linked by short hydrogen bonds . Additionally, the molecular structures, energies, and vibrational frequencies of conformations of 3-hydroxy-2-nitropyridine molecules have been investigated using ab initio Hartree-Fock and density functional theory methods .
Chemical Reactions Analysis
2-Chloro-3-hydroxypyridine and its derivatives participate in a variety of chemical reactions. For instance, 2-amino-3-hydroxypyridine reacts with 2-chloro-3-nitropyridine to yield products such as 3-hydroxy-3-nitro-2,2-dipyridylamine, which can further undergo base-catalyzed intramolecular condensation to form diazaphenoxazine . The reactivity of 5-chloro-2,4-dihydroxypyridine, a related compound, towards bromine and aqueous solutions of hydrobromic and hydrochloric acid has also been examined .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-3-hydroxypyridine derivatives are influenced by their molecular structure and the presence of functional groups. For example, 2-amino-3-hydroxypyridine forms colored complexes with osmium, which can be used for the spectrophotometric determination of osmium . The effect of hydrogen bonding and intermolecular interactions on the structure of 3-hydroxypyridine betaine hydrochloride monohydrate has been studied, revealing how these interactions affect the compound's properties .
Scientific Research Applications
Tautomeric and Conformational Equilibria
2-Chloro-3-hydroxypyridine has been studied for its effects on the tautomeric and conformational equilibria in compounds like 2-hydroxypyridine/2-pyridone. Research has shown that chlorination at different positions on the ring affects the tautomeric equilibrium, influencing the stability of lactim and lactam forms. These findings are significant in understanding the chemical behavior of chlorinated hydroxypyridines in different environments, including solvents (Calabrese et al., 2017).
Energetics and Structural Analysis
The study of chlorohydroxypyridines, including 2-Chloro-3-hydroxypyridine, involves examining their structure and energetics using experimental techniques like calorimetry and high-level computational calculations. These analyses provide insights into the enthalpies of formation in different phases, contributing to a deeper understanding of their chemical properties (Miranda et al., 2013).
Reactions with Nitrobenzene and Tautomerism
Reactions involving 2-Chloro-3-hydroxypyridine, such as with 1-chloro-2,4,6-trinitrobenzene, highlight its role as an ambidentate nucleophile. This research is crucial for understanding the chemical pathways and the formation of pyridinyl ethers, which have significant implications in organic synthesis and medicinal chemistry (Boga et al., 2001).
Synthesis of Novel Heterocyclic Systems
2-Chloro-3-hydroxypyridine is pivotal in synthesizing new heterocyclic systems like 1-azaphenoxaselenine. This type of research expands the chemical repertoire of heterocyclic compounds, potentially leading to novel pharmaceuticals and materials (Smith et al., 1986).
Enantioselective Synthesis Applications
This compound plays a role in the enantioselective synthesis of complex organic molecules like pseudoconhydrine. Such studies are important for developing asymmetric synthesis methods, a key aspect in the production of chiral drugs (Sakagami et al., 1996).
Catalysis in Organic Reactions
Research has also explored the use of 2-Chloro-3-hydroxypyridine in catalyzing various organic reactions, demonstrating its versatility and importance in synthetic chemistry (Bhat et al., 2019).
Safety And Hazards
“2-Chloro-3-hydroxypyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloropyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOPTYAZDFSMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022243 | |
Record name | 2-Chloro-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydroxypyridine | |
CAS RN |
6636-78-8 | |
Record name | 2-Chloro-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6636-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006636788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-pyridinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Chloro-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-3-PYRIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY212Q0S3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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